REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=1)=O.[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][N:16]=1.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]2[N:16]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][CH:6]=3)[N:14]=2)[CH:17]=1 |f:2.3|
|
Name
|
|
Quantity
|
59.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
refluxing
|
Type
|
TEMPERATURE
|
Details
|
are maintained for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is then cooled
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated off under reduced pressure
|
Type
|
STIRRING
|
Details
|
The evaporation residue is stirred in 700 ml of water at 70° C. for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the insoluble material is then filtered off
|
Type
|
WASH
|
Details
|
washed with 50 ml of ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ether and dried
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |